1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
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Description
The compound “1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloroacetyl group, a 2-furyl group, and a 4-methylphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .Scientific Research Applications
Synthesis and Characterization The synthesis and characterization of N-acetyl pyrazole derivatives have been extensively studied, leading to a better understanding of their chemical properties and potential biological applications. These derivatives have been synthesized through various chemical reactions, and their structures were confirmed using techniques like elemental analysis, Infrared, 1H-NMR, 13C-NMR spectroscopy, and Mass spectroscopy. The study on these compounds revealed significant antibacterial and antifungal activities, highlighting their importance in medicinal chemistry (Dhaduk & Joshi, 2022).
Antimicrobial and Antioxidant Activities Further research into the antimicrobial and antioxidant properties of pyrazoline derivatives carrying the furyl moiety has been conducted. These studies have led to the discovery of novel compounds with promising antimicrobial and antioxidant activities. Such activities make these compounds potential candidates for developing new therapeutic agents (Altalbawy, 2013); (Jois, Kalluraya, & Girisha, 2014).
Enzyme Inhibition Compounds synthesized from 1-(chloroacetyl)-3-(2-furyl)-5-aryl-2-pyrazolines have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research provides insights into the development of new cholinesterase inhibitors, which could have significant implications for treating diseases like Alzheimer's (Altıntop, Özdemir, Kaplancıklı, Turan-Zitouni, Temel, & Çiftçi, 2013).
Properties
IUPAC Name |
2-chloro-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)19(18-13)16(20)10-17/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFLXHCENKXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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